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Compound of Interest

Compound Name: 8-Bromo-1-octanol

Cat. No.: B1265630

An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 8-Bromo-1-octanol

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic
Resonance (NMR) spectroscopy data for 8-Bromo-1-octanol. It is intended for researchers,
scientists, and professionals in the field of drug development and chemical analysis. This
document details the experimentally observed chemical shifts, provides a standard protocol for
data acquisition, and illustrates the structural assignments through a logical relationship
diagram.

13C NMR Spectral Data

The 13C NMR spectrum of 8-Bromo-1-octanol provides eight distinct signals, corresponding
to the eight carbon atoms in its aliphatic chain. The chemical shifts are influenced by the
electronegative bromine and oxygen atoms, which cause a downfield shift (to a higher ppm
value) for adjacent carbons. This effect diminishes with increasing distance from the
substituent.

The reported 13C NMR spectral data for 8-Bromo-1-octanol, recorded in deuterochloroform
(CDCIR), is summarized in the table below.[1] The assignments have been made based on the
known effects of the hydroxyl and bromo functional groups on the chemical shifts of adjacent
carbon atoms.

Table 1: 13C NMR Chemical Shifts for 8-Bromo-1-octanol
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Carbon Atom

Chemical Shift (8) in ppm

Assignment Rationale

Attached to the highly

electronegative hydroxyl

C1 62.95 group, resulting in the most
downfield shift among the sp3
carbons.

Beta to the hydroxyl group,

Cc2 32.71 showing a significant downfield
shift.

C3 25.65 Gamma to the hydroxyl group.
Methylene carbon in the

C4 29.23
middle of the chain.

Methylene carbon in the

C5 28.73 _ _
middle of the chain.

C6 28.09 Gamma to the bromine atom.
Beta to the bromine atom,

C7 32.78 showing a significant downfield
shift.

Attached to the electronegative

(3] 34.04 bromine atom, resulting in a

strong downfield shift.

Solvent: CDCI3. The chemical shifts are referenced to the solvent peak at 77.16 ppm.

Experimental Protocol for 13C NMR Spectroscopy

The following section details a standard methodology for the acquisition of a proton-decoupled

13C NMR spectrum for a liquid sample such as 8-Bromo-1-octanol.

Sample Preparation

o Approximately 50-100 mg of 8-Bromo-1-octanol is accurately weighed and dissolved in

approximately 0.6-0.7 mL of deuterated chloroform (CDCI3).
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e The solution is transferred to a standard 5 mm NMR tube.

e The NMR tube is capped and carefully inverted several times to ensure a homogenous
solution.

NMR Instrument Parameters

A standard 400 MHz (or higher) NMR spectrometer is typically used for data acquisition. The
following are representative instrument settings:

Observed Nucleus: 13C

Proton Decoupling: Broadband decoupling (e.g., Waltz-16) is applied during acquisition to
simplify the spectrum to singlets for each carbon.

Pulse Program: A standard single-pulse experiment (e.g., zgpg30) is used.

Acquisition Time (d1): A relaxation delay of 2 seconds is set to allow for adequate relaxation
of the carbon nuclei between pulses.

Number of Scans (ns): A sufficient number of scans (typically ranging from 128 to 1024) are
co-added to achieve an adequate signal-to-noise ratio, owing to the low natural abundance
of the 13C isotope.[2]

Spectral Width: A spectral width of approximately 240 ppm (e.g., -20 to 220 ppm) is used to
ensure all carbon signals are captured.

Temperature: The experiment is conducted at a constant temperature, typically 298 K (25
°C).

Data Processing

e The acquired Free Induction Decay (FID) is processed with an exponential multiplication
(line broadening of 1-2 Hz) to improve the signal-to-noise ratio.

» A Fourier Transform is applied to the processed FID to convert the time-domain data into the
frequency-domain spectrum.
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The resulting spectrum is phase-corrected manually.

The baseline of the spectrum is corrected to be flat.

The spectrum is calibrated by setting the CDCI3 solvent peak to its known chemical shift of
77.16 ppm.

Peak picking is performed to identify the chemical shifts of all signals.

Visualization of Structure and Chemical Shifts

The following diagram illustrates the logical relationship between each carbon atom in the 8-
Bromo-1-octanol molecule and its corresponding 13C NMR chemical shift.

Figure 1: Structure of 8-Bromo-1-octanol with 13C NMR assignments.

Conclusion

The 13C NMR spectrum is an essential tool for the structural elucidation and purity assessment
of 8-Bromo-1-octanol. The distinct chemical shifts observed for each of the eight carbon
atoms are consistent with the known electronic effects of the hydroxyl and bromo substituents.
The data and protocols presented in this guide provide a valuable resource for scientists and
researchers working with this compound, facilitating its unambiguous identification and
characterization in various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1265630#13c-nmr-chemical-shifts-of-8-bromo-1-
octanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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